molecular formula C21H16ClN3O2 B11563740 N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide

N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide

Cat. No.: B11563740
M. Wt: 377.8 g/mol
InChI Key: XPQLITVSOIGZCU-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylidenehydrazinyl group and a chlorobenzamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide typically involves the condensation of 4-aminobenzoyl chloride with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzylidenehydrazine under reflux conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or benzylidene derivatives.

Scientific Research Applications

N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The benzylidenehydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-2-chlorobenzamide
  • N-(4-{[(2E)-2-(3-benzyloxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-chlorobenzamide
  • N-(4-{[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-chlorobenzamide

Uniqueness

N-(4-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-chlorobenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C21H16ClN3O2

Molecular Weight

377.8 g/mol

IUPAC Name

N-[4-[[(E)-benzylideneamino]carbamoyl]phenyl]-2-chlorobenzamide

InChI

InChI=1S/C21H16ClN3O2/c22-19-9-5-4-8-18(19)21(27)24-17-12-10-16(11-13-17)20(26)25-23-14-15-6-2-1-3-7-15/h1-14H,(H,24,27)(H,25,26)/b23-14+

InChI Key

XPQLITVSOIGZCU-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.